3H-Imidazo[4,5-b]pyridin-6-ol 3H-Imidazo[4,5-b]pyridin-6-ol
Brand Name: Vulcanchem
CAS No.: 1023815-26-0
VCID: VC3861556
InChI: InChI=1S/C6H5N3O/c10-4-1-5-6(7-2-4)9-3-8-5/h1-3,10H,(H,7,8,9)
SMILES: C1=C(C=NC2=C1NC=N2)O
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol

3H-Imidazo[4,5-b]pyridin-6-ol

CAS No.: 1023815-26-0

Cat. No.: VC3861556

Molecular Formula: C6H5N3O

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

3H-Imidazo[4,5-b]pyridin-6-ol - 1023815-26-0

Specification

CAS No. 1023815-26-0
Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
IUPAC Name 1H-imidazo[4,5-b]pyridin-6-ol
Standard InChI InChI=1S/C6H5N3O/c10-4-1-5-6(7-2-4)9-3-8-5/h1-3,10H,(H,7,8,9)
Standard InChI Key JLKCVUZFBPLUQH-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1NC=N2)O
Canonical SMILES C1=C(C=NC2=C1NC=N2)O

Introduction

Structural and Molecular Characteristics

The core structure of 3H-imidazo[4,5-b]pyridin-6-ol consists of a pyridine ring fused with an imidazole ring, with a hydroxyl group at the 6-position (Figure 1). Key molecular descriptors include:

PropertyValue
Molecular FormulaC6H5N3O\text{C}_6\text{H}_5\text{N}_3\text{O}
Molecular Weight135.12 g/mol
CAS Registry Number1023815-26-0
SMILESOc1cc2nc[nH]c2nc1
InChI KeyJLKCVUZFBPLUQH-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The hydroxyl group at position 6 enhances polarity, potentially improving solubility compared to alkyl-substituted analogs like 3-methyl-3H-imidazo[4,5-b]pyridin-6-ol (C7H7N3O\text{C}_7\text{H}_7\text{N}_3\text{O}) . Computational studies predict a collision cross-section (CCS) of 127.3 Ų for the [M+H]+[M+H]^+ ion, aiding in mass spectrometry-based identification .

Biological and Pharmacological Significance

Imidazo[4,5-b]pyridine derivatives demonstrate diverse bioactivities, positioning 3H-imidazo[4,5-b]pyridin-6-ol as a candidate for further exploration:

Kinase Inhibition

Derivatives modified at position 7 with pyrazole groups (e.g., 7-(1-benzyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) inhibit Aurora kinases, critical regulators of cell division . The hydroxyl group at position 6 may hydrogen-bond with kinase active sites, analogous to interactions observed in quinazolin-4(3H)-one inhibitors .

Nuclear Receptor Modulation

Rexinoids like 3-(pentamethyltetralinyl)-2-trifluoromethyl-imidazo[4,5-b]pyridine-6-carboxylic acid act as retinoid X receptor (RXR) partial agonists with reduced teratogenicity . The 6-hydroxyl group in 3H-imidazo[4,5-b]pyridin-6-ol could similarly modulate RXR transactivation while improving safety profiles.

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